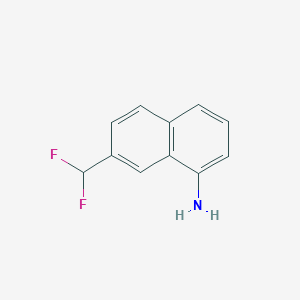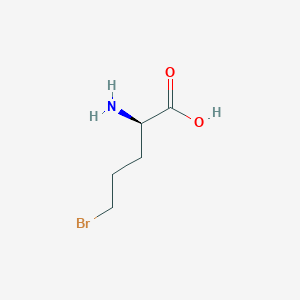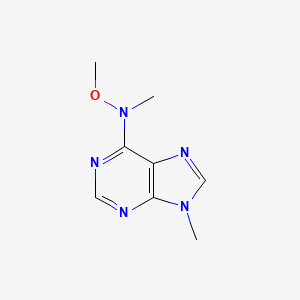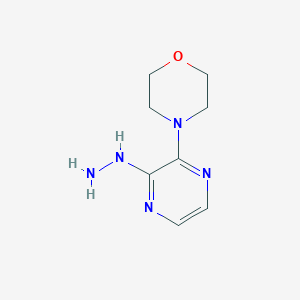
4-(3-Hydrazinylpyrazin-2-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Hydrazinylpyrazin-2-yl)morpholine is a chemical compound with the molecular formula C8H13N5O and a molecular weight of 195.22 g/mol . This compound is characterized by the presence of a hydrazinyl group attached to a pyrazine ring, which is further connected to a morpholine ring. It is a versatile compound used in various scientific research fields due to its unique chemical properties.
Métodos De Preparación
The synthesis of 4-(3-Hydrazinylpyrazin-2-yl)morpholine typically involves the reaction of hydrazine derivatives with pyrazine and morpholine precursors. One common method includes the coupling of hydrazine with pyrazine derivatives, followed by cyclization with morpholine under controlled conditions . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification techniques .
Análisis De Reacciones Químicas
4-(3-Hydrazinylpyrazin-2-yl)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted pyrazine and morpholine derivatives .
Aplicaciones Científicas De Investigación
4-(3-Hydrazinylpyrazin-2-yl)morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 4-(3-Hydrazinylpyrazin-2-yl)morpholine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. Additionally, the compound can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and lead to cell death .
Comparación Con Compuestos Similares
4-(3-Hydrazinylpyrazin-2-yl)morpholine can be compared with other similar compounds, such as:
Thiophene-linked 1,2,4-triazoles: These compounds also contain nitrogen-rich heterocycles and exhibit antimicrobial and chemotherapeutic properties.
N-Nitrosomorpholine: This compound is structurally related due to the presence of the morpholine ring but differs significantly in its chemical reactivity and biological effects.
The uniqueness of this compound lies in its specific combination of the hydrazinyl, pyrazine, and morpholine moieties, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H13N5O |
|---|---|
Peso molecular |
195.22 g/mol |
Nombre IUPAC |
(3-morpholin-4-ylpyrazin-2-yl)hydrazine |
InChI |
InChI=1S/C8H13N5O/c9-12-7-8(11-2-1-10-7)13-3-5-14-6-4-13/h1-2H,3-6,9H2,(H,10,12) |
Clave InChI |
MXHWZRZWDUFUEE-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=NC=CN=C2NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


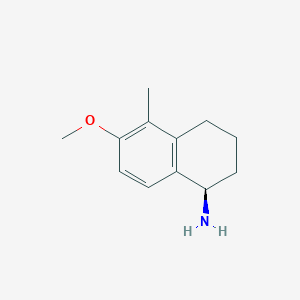
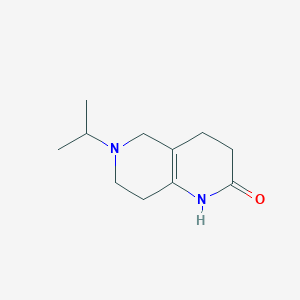
![1,3-dimethyl-5H-pyrido[4,3-b]indole](/img/structure/B11903516.png)
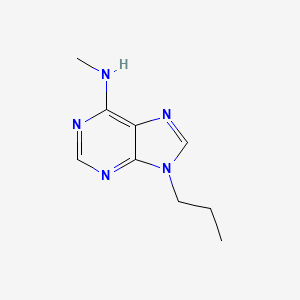
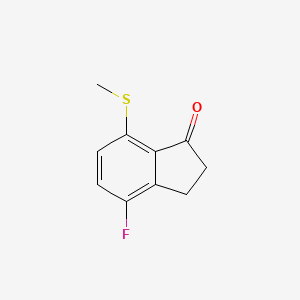
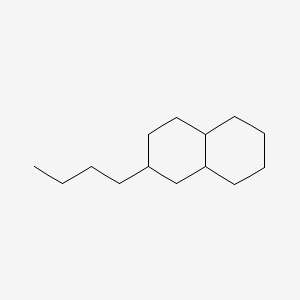
![1'-Methyl-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carbonitrile](/img/structure/B11903535.png)
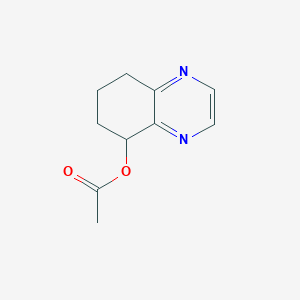

![3-Ethenyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B11903551.png)
![4-Chloro-5-ethylthieno[2,3-d]pyrimidine](/img/structure/B11903555.png)
